molecular formula C5H12ClNO2S B1431953 3-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride CAS No. 1803599-79-2

3-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

Cat. No. B1431953
M. Wt: 185.67 g/mol
InChI Key: QMMVGYKZNPZHPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is a chemical compound that has been used extensively in scientific research. This compound is also known as MTMD hydrochloride and is a thiol-containing heterocyclic compound. It has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Thiomorpholinone Derivatives

Thiomorpholinone derivatives, including 3-Methyl-1λ⁶-thiomorpholine-1,1-dione hydrochloride, are synthesized through cycloaddition reactions. The base-mediated [3 + 3] cycloaddition reaction between aza-oxyallyl cations and 1,4-dithiane-2,5-diols provides an efficient pathway to produce these compounds under mild conditions. This method offers broad substrate scope and short reaction times, allowing the resulting products to be easily converted into other valuable heterocyclic compounds such as 2H-1,4-thiazin-3(4H)-ones and thiomorpholine-3,5-diones (Xie et al., 2020).

Medicinal Chemistry Building Blocks

Thiomorpholines, including 3-Methyl-1λ⁶-thiomorpholine-1,1-dione hydrochloride, serve as crucial building blocks in medicinal chemistry. Their importance is highlighted by the development of novel bridged bicyclic thiomorpholines, which exhibit interesting biological profiles and have entered human clinical trials. The synthesis of these compounds from inexpensive starting materials showcases their potential in drug discovery and development (Walker & Rogier, 2013).

Antimicrobial Activity

Thiomorpholine derivatives, synthesized through nucleophilic substitution reactions, exhibit promising antimicrobial properties. This research focuses on developing potent bioactive molecules with reduced toxicity and improved availability. The antimicrobial activity of these compounds underscores their potential in addressing drug resistance and enhancing therapeutic strategies (Kardile & Kalyane, 2010).

properties

IUPAC Name

3-methyl-1,4-thiazinane 1,1-dioxide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S.ClH/c1-5-4-9(7,8)3-2-6-5;/h5-6H,2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMMVGYKZNPZHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CS(=O)(=O)CCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride

CAS RN

1803599-79-2
Record name 3-methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
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3-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
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3-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
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3-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
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3-Methyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
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